![molecular formula C11H9FO4 B1599192 Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate CAS No. 39757-34-1](/img/structure/B1599192.png)
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
Overview
Description
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a dioxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-(4-fluorophenyl)-2,4-dioxobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: 4-(4-fluorophenyl)-2,4-dioxobutanoic acid.
Reduction: Methyl 4-(4-fluorophenyl)-2-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Applications
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is primarily recognized for its role as an intermediate in pharmaceutical development . Its derivatives have been investigated for potential anti-cancer and antimicrobial properties. The fluorine atom in the para position of the phenyl ring enhances its biological activity by influencing molecular interactions.
Case Study: Anticancer Activity
Research has shown that compounds derived from this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating promising results in reducing cell viability and inducing apoptosis.
Agricultural Chemistry
In agricultural chemistry, this compound is utilized to enhance the effectiveness of pesticides and herbicides . Its unique chemical properties allow it to improve the bioavailability and efficacy of active ingredients in agrochemical formulations.
Case Study: Pesticide Formulation
Studies have indicated that incorporating this compound into pesticide formulations increases their effectiveness against resistant pest populations. Field trials have shown improved crop yields and reduced pesticide application rates.
Material Science
This compound is explored in the development of novel materials, particularly polymers. Its ability to influence thermal and mechanical properties makes it a candidate for creating advanced materials with tailored characteristics.
Case Study: Polymer Development
Research into polymer composites has demonstrated that adding this compound can enhance thermal stability and mechanical strength. For example, composites made with this compound showed improved performance under high-temperature conditions compared to traditional materials.
Biochemical Research
In biochemical research, this compound is utilized for studying enzyme inhibition and metabolic pathways. It serves as a model compound to understand the interactions between small molecules and biological macromolecules.
Case Study: Enzyme Inhibition Studies
Research has focused on the interaction of this compound with specific enzymes involved in metabolic processes. These studies have revealed insights into its mechanism of action and potential side effects when used as a pharmaceutical agent.
Analytical Chemistry
The compound acts as a standard reference material in chromatography, aiding in the accurate analysis of complex mixtures. Its consistent properties make it suitable for calibration purposes in various analytical techniques.
Case Study: Chromatography Calibration
In analytical laboratories, this compound has been used to calibrate high-performance liquid chromatography (HPLC) systems. This ensures accuracy in quantifying other compounds in complex biological samples.
Chemical Reactions Analysis
The compound undergoes various chemical reactions including:
- Oxidation : To form corresponding carboxylic acids.
- Reduction : Converting the ester group to an alcohol.
- Substitution : Electrophilic aromatic substitution reactions involving the fluorophenyl group.
Mechanism of Action
The mechanism of action of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The fluorophenyl group can participate in π-π interactions with aromatic residues in proteins, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions and transformations can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
- Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate
- Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate
Uniqueness
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEDUWHKVNTJMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404188 | |
Record name | methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39757-34-1 | |
Record name | Methyl 4-fluoro-α,γ-dioxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39757-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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